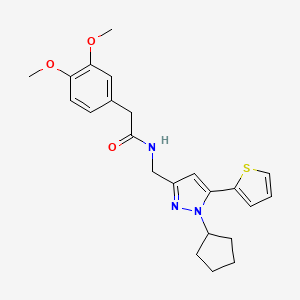

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide

Beschreibung

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a structurally complex acetamide derivative featuring a pyrazole core substituted with a cyclopentyl group at position 1 and a thiophene ring at position 3. The pyrazole is linked via a methyl bridge to an acetamide moiety bearing a 3,4-dimethoxyphenyl substituent. The 3,4-dimethoxyphenyl group is notable for its electron-rich aromatic system, which may facilitate π-π stacking or hydrogen-bonding interactions in biological targets .

Eigenschaften

IUPAC Name |

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-28-20-10-9-16(12-21(20)29-2)13-23(27)24-15-17-14-19(22-8-5-11-30-22)26(25-17)18-6-3-4-7-18/h5,8-12,14,18H,3-4,6-7,13,15H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQNKUMIWGDPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O2S. The compound features a unique combination of functional groups that contribute to its biological activity:

| Component | Structure | Function |

|---|---|---|

| Cyclopentyl group | Cyclopentyl | Imparts hydrophobic characteristics |

| Thiophene ring | Thiophene | Enhances electron delocalization |

| Pyrazole moiety | Pyrazole | Potential for interaction with biological targets |

| Dimethoxyphenyl acetamide | Dimethoxyphenyl | May influence receptor binding |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate cyclopentyl and thiophene precursors under controlled conditions.

- Methylation : The pyrazole derivative is then methylated to introduce the desired substituents.

- Acetamide Formation : Finally, the acetamide group is introduced through acylation reactions.

Antinociceptive and Anti-inflammatory Effects

Preliminary studies indicate that compounds similar to this compound exhibit significant antinociceptive and anti-inflammatory properties. These effects may be mediated through modulation of specific molecular targets involved in pain pathways and inflammation:

- Mechanisms of Action :

- Inhibition of cyclooxygenase enzymes (COX)

- Modulation of inflammatory cytokines

- Interaction with pain receptors (e.g., TRPV1)

Cytotoxicity and Antitumor Activity

Research has shown that this compound exhibits low cytotoxicity while demonstrating potent activity against various cancer cell lines. For instance:

- Cell Viability Assays : The compound has been tested against glioma cells, showing effective reduction in cell viability through mechanisms such as:

- Induction of apoptosis

- Cell cycle arrest at G2/M phase

- Activation of necroptosis pathways

Study on Anticancer Activity

A notable study evaluated the compound's effects on glioma cells. The results indicated that treatment with this compound led to:

- IC50 Values : Demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

- Mechanistic Insights : The study identified pathways involved in apoptosis and necroptosis activation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substitutions on the pyrazole ring, acetamide linker, and aryl groups. Key comparisons include:

Pyrazole Substituents Cyclopentyl vs. Chlorophenyl/Cyano Groups: The cyclopentyl group in the target compound enhances lipophilicity compared to the chlorophenyl and cyano substituents in 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (). The latter is a precursor to Fipronil, an insecticide, indicating that pyrazole substituents critically influence bioactivity . Thiophene vs. Thiazole/Triazole: Thiophene (in the target compound) provides a sulfur-containing heterocycle with distinct electronic properties compared to thiazole () or triazole (). Thiazole-containing analogs, such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, are structurally similar to benzylpenicillin and exhibit ligand-like coordination abilities .

Acetamide Linker and Aryl Groups

- 3,4-Dimethoxyphenyl vs. Dichlorophenyl/Nitro Groups :

The 3,4-dimethoxyphenyl group in the target compound offers electron-donating methoxy substituents, contrasting with the electron-withdrawing dichlorophenyl () or nitro groups (). These differences impact solubility, bioavailability, and target binding. For example, dichlorophenyl-substituted acetamides are often used as enzyme ligands or antimicrobial agents , while nitro groups may confer reactivity for further synthetic modifications .

Biological Activity Insecticidal vs. Ligand/Enzyme-Targeting Activity: The chlorophenyl/cyano-substituted pyrazole in is linked to Fipronil’s insecticidal activity, suggesting that the target compound’s thiophene and dimethoxyphenyl groups could shift its application toward neurological targets (e.g., kinase inhibition) due to the dimethoxyphenyl’s prevalence in CNS-active drugs . Synthetic Versatility: Compounds like N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () highlight the role of acetamide derivatives in generating diverse heterocycles, implying that the target compound’s thiophene group may enable unique reactivity pathways .

Comparative Data Table

Key Findings

- The 3,4-dimethoxyphenyl group may enhance interactions with serotonin or dopamine receptors, common in CNS-targeting drugs, unlike dichlorophenyl’s role in antimicrobial agents .

- Thiophene offers a balance of metabolic stability and electronic effects compared to thiazole or triazole, which are prone to hydrolysis or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.